Cas no 231606-27-2 (1,3-Dibromo-5-dodecylbenzene)
1,3-Dibromo-5-dodecylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dibromo-5-dodecylbenzene
- 1-Dodecyl-3,5-dibromobenzene
- D5274
-
- MDL: MFCD30742901
- Inchi: 1S/C18H28Br2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-17(19)15-18(20)14-16/h13-15H,2-12H2,1H3
- InChI Key: LBSQLYHNNHYVBN-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)CCCCCCCCCCCC)Br
Computed Properties
- Exact Mass: 404.05373 g/mol
- Monoisotopic Mass: 402.05578 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 20
- Rotatable Bond Count: 11
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 404.2
- XLogP3: 9.5
- Topological Polar Surface Area: 0
Experimental Properties
- Melting Point: 53°C(lit.)
1,3-Dibromo-5-dodecylbenzene Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Storage Condition:0-10°C
1,3-Dibromo-5-dodecylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D426545-10mg |
1,3-Dibromo-5-dodecylbenzene |
231606-27-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D426545-50mg |
1,3-Dibromo-5-dodecylbenzene |
231606-27-2 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D426545-100mg |
1,3-Dibromo-5-dodecylbenzene |
231606-27-2 | 100mg |
$ 80.00 | 2022-06-05 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5274-1G |
1,3-Dibromo-5-dodecylbenzene |
231606-27-2 | >97.0%(GC) | 1g |
¥790.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5274-5G |
1,3-Dibromo-5-dodecylbenzene |
231606-27-2 | >97.0%(GC) | 5g |
¥3190.00 | 2024-04-17 | |
| abcr | AB549992-1 g |
1,3-Dibromo-5-dodecylbenzene; . |
231606-27-2 | 1g |
€162.30 | 2023-07-10 | ||
| abcr | AB549992-5 g |
1,3-Dibromo-5-dodecylbenzene; . |
231606-27-2 | 5g |
€470.60 | 2023-07-10 | ||
| abcr | AB549992-1g |
1,3-Dibromo-5-dodecylbenzene; . |
231606-27-2 | 1g |
€141.70 | 2025-03-19 | ||
| abcr | AB549992-5g |
1,3-Dibromo-5-dodecylbenzene; . |
231606-27-2 | 5g |
€404.80 | 2025-03-19 | ||
| 1PlusChem | 1P00IMXF-1g |
1,3-Dibromo-5-dodecylbenzene |
231606-27-2 | >97.0%(GC) | 1g |
$106.00 | 2025-03-01 |
1,3-Dibromo-5-dodecylbenzene Suppliers
1,3-Dibromo-5-dodecylbenzene Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 1,3-Dibromo-5-dodecylbenzene
1,3-Dibromo-5-Dodecylbenzene: A Comprehensive Overview
1,3-Dibromo-5-dodecylbenzene, identified by the CAS number 231606-27-2, is a brominated aromatic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with two bromine atoms at positions 1 and 3, and a dodecyl group at position 5. The combination of bromine substituents and a long-chain alkyl group imparts distinctive chemical properties to this compound, making it valuable in both academic research and industrial applications.
The synthesis of 1,3-dibromo-5-dodecylbenzene typically involves multi-step reactions, often starting with bromination of a suitable benzene derivative. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways. For instance, researchers have explored the use of transition metal catalysts to enhance the regioselectivity of bromination reactions. These developments have not only improved the yield but also reduced the environmental footprint of the synthesis process.
In terms of physical properties, 1,3-dibromo-5-dodecylbenzene exhibits a melting point of approximately 45°C and a boiling point around 280°C under standard conditions. Its solubility in organic solvents such as dichloromethane and toluene is relatively high, while it is sparingly soluble in water. These properties make it suitable for use in organic synthesis reactions where solubility control is critical.
The chemical stability of 1,3-dibromo-5-dodecylbenzene has been extensively studied under various conditions. Recent research indicates that the compound demonstrates good thermal stability up to 200°C and is resistant to oxidation under mild conditions. However, it can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding dihydroxy derivatives. These findings are particularly relevant for its application in chemical manufacturing processes where stability is a key factor.
1,3-Dibromo-5-dodecylbenzene finds applications in several industries. In the pharmaceutical sector, it serves as an intermediate in the synthesis of complex molecules with potential therapeutic properties. For example, recent studies have explored its use as a precursor for developing anti-inflammatory agents. In the materials science field, this compound is employed as a building block for synthesizing advanced polymers and surfactants due to its unique surface-active properties.
The environmental impact of 1,3-dibromo-5-dodecylbenzene has also garnered attention from researchers. Studies conducted on its biodegradation potential reveal that it undergoes slow microbial degradation under aerobic conditions. Efforts are being made to develop eco-friendly methods for its disposal and recycling to minimize environmental hazards.
In conclusion, 1,3-dibromo-5-dodecylbenzene, with its CAS number 231606-27-2, stands out as an important compound in modern chemistry. Its versatile properties and wide-ranging applications continue to drive research into optimizing its synthesis and exploring new uses. As scientific understanding advances, this compound is expected to play an even more significant role in both academic and industrial settings.
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